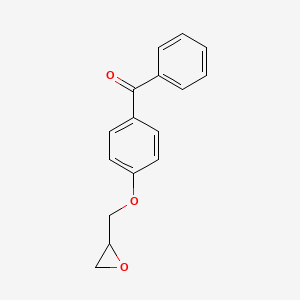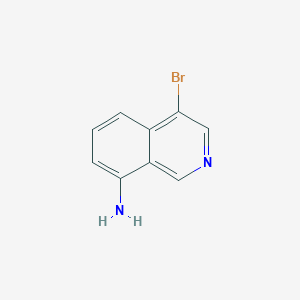
4-Bromoisoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-bromoisoquinolin-8-amine and related compounds has been reported through various methods. One approach involves the modification of the Pomeranz-Fritsch ring synthesis, which leads to the production of bromo-7-methoxyisoquinoline and its derivatives. This method suggests a mechanism for the formation of these compounds, including the formation of secondary amine-BH3 complexes (Armengol, Helliwell, & Joule, 2000). Additionally, the Rhodium-catalyzed synthesis has been employed to produce highly functionalized 4-bromo-1,2-dihydroisoquinolines, proposing a bromonium ylide as the key intermediate in the reaction (He et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and its analogs have been studied using various techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms within the molecule and the formation of complexes, crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Chemical reactions involving this compound include its participation in palladium-catalyzed amination reactions, which facilitate the rapid preparation of aminoquinolines from aryl bromides (Wang, Magnin, & Hamann, 2003). These reactions highlight the compound's utility in synthesizing compounds with potential biological activity.
Scientific Research Applications
Synthesis and Cytotoxic Action
4-Bromoisoquinolin-8-amine is used in the synthesis of C4-substituted isoquinolines, which exhibit cytotoxic properties against tumor cell lines. These compounds show potential for further study, especially in the context of human non-small cell lung cancer (Tsotinis et al., 2007).
Synthesis of Fluorescent Compounds
This compound is also involved in the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines. These newly synthesized compounds have potential applications in various scientific fields due to their fluorescent properties (Balog et al., 2013).
Crystal Structure Analysis
Another application is in the field of crystallography. The compound is used in studies to understand the crystal structure of secondary amine-borane complexes, providing insights into molecular structure and interactions (Armengol et al., 2000).
Photochemical Activation in Cell Physiology
This compound plays a role in the study of cell physiology through the photochemical activation of tertiary amines. This application is significant in understanding the mechanisms of gene editing and cellular responses (Asad et al., 2017).
Enantioselective Synthesis
The compound is also used in the enantioselective synthesis of pharmaceutical compounds, contributing to the development of new drugs with improved efficacy and reduced side effects (Diener et al., 2015).
Microwave-Assisted Amination
It is involved in the rapid preparation of aminoquinolines through microwave-assisted amination, demonstrating advancements in synthesis techniques (Wang et al., 2003).
Safety and Hazards
The safety information for 4-Bromoisoquinolin-8-amine includes the following hazard statements: H301+H311+H331 . The precautionary statements are P261-P280-P301+P310-P311 . The signal word for this compound is “Danger” and it is represented by the GHS06 pictogram .
Relevant Papers
The relevant papers for this compound include research on the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides , and a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .
Mechanism of Action
Target of Action
The primary targets of 4-Bromoisoquinolin-8-amine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or substances.
Biochemical Analysis
Biochemical Properties
4-Bromoisoquinolin-8-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as palladium-catalyzed cyclization enzymes, which facilitate the formation of 4-bromoisoquinoline derivatives These interactions are crucial for the synthesis of biologically active compounds
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the concentration of biogenic amines in biological systems, which are critical for neurotransmission and cellular communication . The impact on gene expression and cellular metabolism suggests that this compound could play a role in regulating cellular homeostasis and response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to participate in enzyme inhibition or activation, which can lead to changes in gene expression. The compound’s ability to bind to specific enzymes and proteins allows it to modulate biochemical pathways, thereby influencing cellular functions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular processes, although detailed temporal effects require further exploration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. It has been suggested that this compound may influence the synthesis of other biologically active compounds through its interactions with metabolic enzymes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution patterns of this compound can influence its biological activity and effectiveness in modulating cellular processes . Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating biochemical pathways and cellular functions
properties
IUPAC Name |
4-bromoisoquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIJWFGYGKBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332699 |
Source


|
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351458-46-3 |
Source


|
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


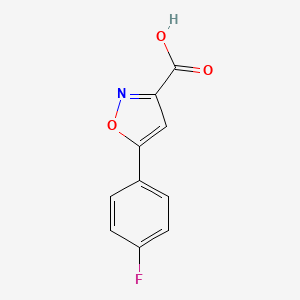
![4,4'-([1,1'-Biphenyl]-2,2'-diylbis(oxy))dianiline](/img/structure/B1269472.png)

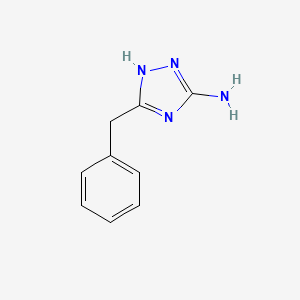

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)
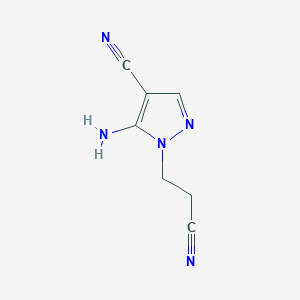
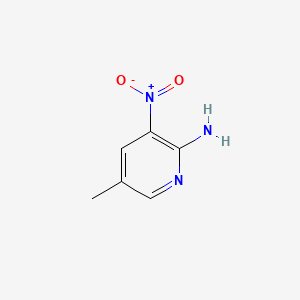



![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)
